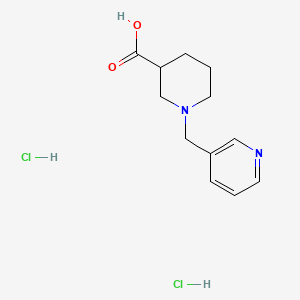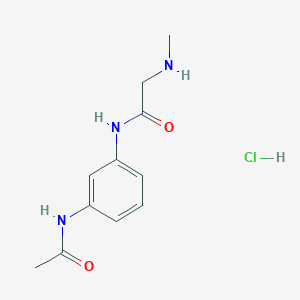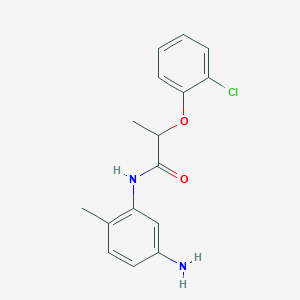
1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride
Descripción general
Descripción
1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C12H16N2O2•2HCl and a molecular weight of 293.2 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16N2O2.2ClH/c15-12(16)10-4-3-7-14(8-10)9-11-5-1-2-6-13-11;;/h1-2,5-6,10H,3-4,7-9H2,(H,15,16);2*1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.2 . It is a solid at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the current resources.Aplicaciones Científicas De Investigación
Cancer Treatment Research
1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride has been explored for its potential in cancer treatment. An example is the study of compounds inhibiting Aurora A, an enzyme involved in cancer cell proliferation. Such compounds, structurally related to 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride, may be beneficial in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
Research has shown that derivatives of 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride possess antimicrobial properties. For instance, studies on new pyridine derivatives have revealed variable and modest activity against bacteria and fungi, indicating potential applications in antimicrobial therapies (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Anticancer Activity
Compounds structurally similar to 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride have been synthesized and evaluated for anticancer activity. Some of these compounds have shown promise in inhibiting the growth of various cancer cell lines, suggesting potential applications in oncology (Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013).
Spectroscopic and Quantum Chemical Studies
Spectroscopic properties of compounds related to 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride have been studied, providing insights into their electronic structures and interactions. Such research is crucial for understanding the properties of these compounds at a molecular level (P. Devi, A. Bishnoi, S. Fatma, 2020).
Synthesis of Piperidine Derivatives
Studies have been conducted on the synthesis of various piperidine derivatives, which are important in medicinal chemistry. These derivatives are valuable intermediates in the production of a broad range of amines containing a substituted piperidine subunit (H. P. Acharya, D. Clive, 2010).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-4-2-6-14(9-11)8-10-3-1-5-13-7-10;;/h1,3,5,7,11H,2,4,6,8-9H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZOJODGCYULCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride | |
CAS RN |
1171690-17-7 | |
| Record name | 1-[(pyridin-3-yl)methyl]piperidine-3-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)


![N-[(2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1438013.png)

![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)


![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)



![1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B1438031.png)